

Technical Support Center: (S)-2-Methoxypropanoic Acid Experiments

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Compound of Interest

Compound Name: (S)-2-methoxypropanoic acid

Cat. No.: B016507

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Welcome to the technical support center for **(S)-2-methoxypropanoic acid**. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during synthesis, purification, analysis, and subsequent reactions involving this chiral building block.

Frequently Asked Questions (FAQs)

Section 1: General Properties & Safety

Q1: What are the basic physicochemical properties and safety considerations for **(S)-2-methoxypropanoic acid**?

A1: **(S)-2-methoxypropanoic acid**, also known as (S)-(-)-2-methoxypropionic acid, is a chiral carboxylic acid. It is typically a colorless to pale yellow liquid at room temperature.^[1] Understanding its properties is the first step in proper handling and experimental design.

Data Presentation: Physicochemical Properties

Property	Value	Source
CAS Number	23953-00-6	[2][3]
Molecular Formula	C ₄ H ₈ O ₃	[3][4]
Molecular Weight	104.10 g/mol	[4][5]
Appearance	Liquid	[1][4]
InChI Key	ICPWFHKNYYRBSZ-VKHYMYHEASA-N	[3][4]

| SMILES | CO--INVALID-LINK--C(O)=O [4][6] |

Safety & Handling: **(S)-2-methoxypropanoic acid** is classified as an irritant and can cause serious eye damage.[4][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Store the compound in a tightly closed container, typically refrigerated at +4°C for long-term stability.[6]

Section 2: Synthesis & Purification

Q2: My synthesis of **(S)-2-methoxypropanoic acid** from (S)-2-bromopropionic acid resulted in a low yield. What are the common causes and how can I improve it?

A2: This reaction is a Williamson ether synthesis, a classic S_N2 reaction. Low yields are often traced back to suboptimal reaction conditions or competing side reactions. The primary competitor is the E2 elimination of HBr from the starting material, which is favored by strong, sterically hindered bases and high temperatures.

Causality Behind Experimental Choices:

- **Choice of Base:** Sodium methoxide is an excellent choice because it is a strong nucleophile but not excessively bulky, minimizing the E2 elimination pathway. Using an excess of the base can also drive the reaction to completion.
- **Solvent:** Using methanol as the solvent is advantageous as it is the conjugate acid of the methoxide nucleophile, preventing unwanted transesterification or other solvent-related side

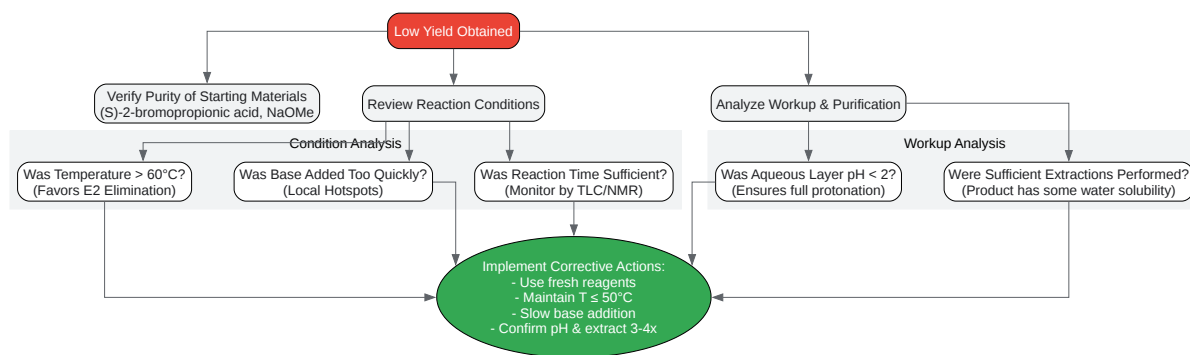
reactions.[9]

- Temperature Control: While heating is necessary to achieve a reasonable reaction rate, excessive temperatures (>50-60°C) can favor the elimination byproduct. Careful temperature monitoring is crucial.[10]

Experimental Protocol: Optimized Synthesis

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (S)-2-bromopropionic acid (1.0 eq) in anhydrous methanol (approx. 2.5 mL per 10 mmol of acid).
- Reagent Addition: While stirring, slowly add a 25% solution of sodium methoxide in methanol (1.1 - 1.2 eq) dropwise. An exothermic reaction may be observed.
- Reaction: Heat the mixture to 50°C and maintain for 12-16 hours (overnight).[9][10] Monitor the reaction progress using TLC (staining with permanganate) or ¹H NMR of an extracted aliquot.
- Workup:
 - Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.
 - Add water to the residue and wash with a nonpolar solvent like diethyl ether or hexanes to remove any nonpolar impurities.
 - Carefully acidify the aqueous layer to pH 1-2 with 1N HCl in an ice bath.[9]
 - Extract the product from the acidified aqueous layer with ethyl acetate (3x).
 - Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]

Mandatory Visualization: Troubleshooting Synthesis Issues



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Caption: A decision tree for troubleshooting low yields in the synthesis of **(S)-2-methoxypropanoic acid**.

Q3: How can I effectively purify the crude **(S)-2-methoxypropanoic acid**?

A3: The crude product, typically a colorless or yellow oil, can be purified by vacuum distillation or column chromatography. The choice depends on the scale of the reaction and the nature of the impurities. For most lab-scale preparations, a thorough acidic workup followed by vacuum distillation is sufficient.[9] If non-volatile or similarly polar impurities are present, column chromatography is recommended.

Section 3: Characterization & Analysis

Q4: What are the expected ^1H and ^{13}C NMR chemical shifts for **(S)-2-methoxypropanoic acid**?

A4: NMR spectroscopy is the primary method for structural confirmation. The simplicity of the molecule gives rise to a clean and easily interpretable spectrum.

Trustworthiness: Self-Validating Data The proton NMR should show four distinct signals: a broad singlet for the carboxylic acid proton, a quartet for the alpha-proton, a singlet for the methoxy protons, and a doublet for the methyl protons. The integration of these peaks should correspond to a 1:1:3:3 ratio.

Data Presentation: Spectroscopic Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR (CDCl_3)	~10-12	Broad Singlet	-COOH
	~3.9-4.0	Quartet	-CH(OCH ₃)-
	~3.4	Singlet	-OCH ₃
	~1.4	Doublet	-CH ₃
^{13}C NMR (CDCl_3)	~178-180	Singlet	-COOH
	~78-80	Singlet	-CH(OCH ₃)-
	~57-59	Singlet	-OCH ₃
	~17-19	Singlet	-CH ₃

(Note: Exact shifts may vary depending on the solvent and concentration.) A reference spectrum can be found in various chemical databases.[\[9\]](#)

Q5: How can I determine the enantiomeric excess (e.e.) of my synthesized **(S)-2-methoxypropanoic acid**?

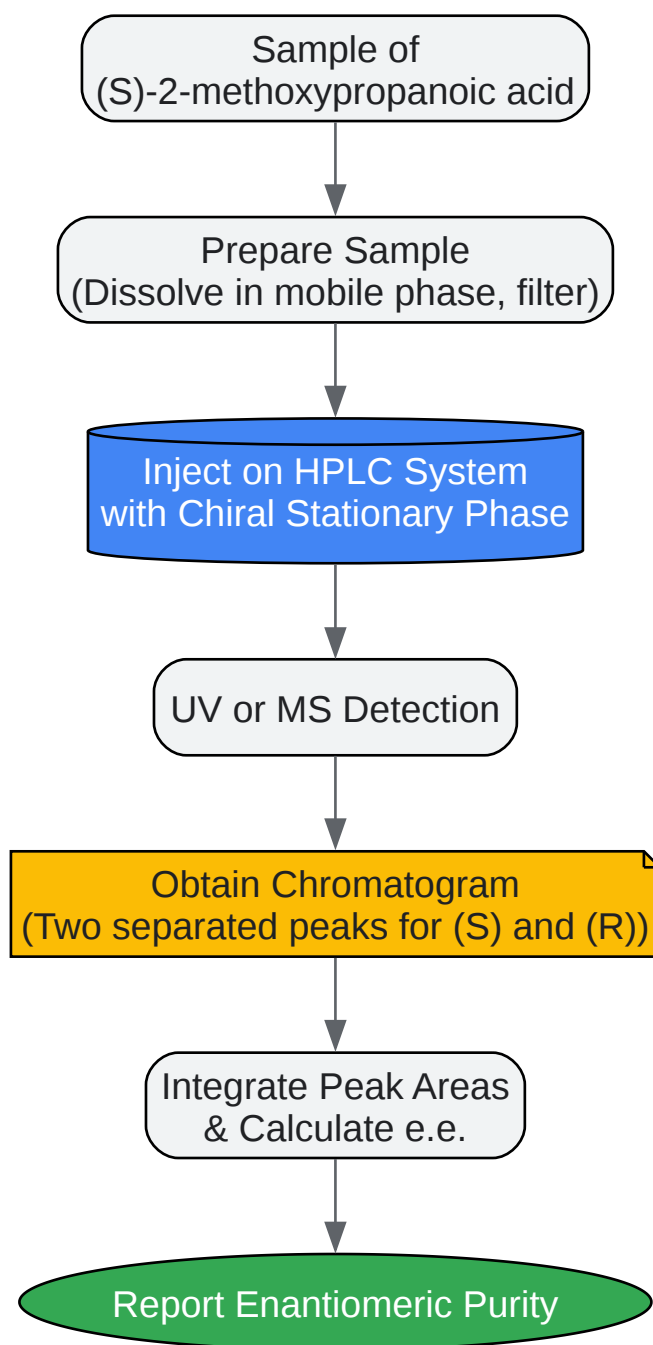
A5: Assessing the chiral purity is critical, especially in drug development, as the biological activity of enantiomers can differ significantly.[\[11\]](#)[\[12\]](#) The most common method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Expertise & Experience: Direct analysis on a chiral column is preferred for its simplicity. However, if a suitable chiral column is not available, an indirect method can be used. This involves derivatizing the carboxylic acid with a chiral alcohol or amine (e.g., (R)-1-phenylethanol) to form diastereomers. These diastereomeric esters can then be separated on a standard achiral silica or C18 column.[\[13\]](#)

Experimental Protocol: Chiral HPLC Analysis (Direct Method)

- **Column Selection:** Utilize a CSP designed for separating chiral acids. Columns like Chiralpak® AGP or Crownpak® CR(+) are often effective.[\[13\]](#)
- **Mobile Phase:** A typical mobile phase is a buffered aqueous solution (e.g., phosphate or acetate buffer) with an organic modifier like methanol or acetonitrile. The exact conditions must be optimized for the specific column.
- **Sample Preparation:** Dissolve a small amount of the acid (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
- **Analysis:** Inject the sample onto the HPLC system. The two enantiomers, (S) and (R), will have different retention times.
- **Calculation:** Calculate the enantiomeric excess using the peak areas of the two enantiomers:
$$\text{e.e. (\%)} = [(\text{Area}_{\text{major}} - \text{Area}_{\text{minor}}) / (\text{Area}_{\text{major}} + \text{Area}_{\text{minor}})] * 100$$

Mandatory Visualization: Chiral Purity Workflow



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Caption: Standard workflow for determining enantiomeric excess using chiral HPLC.

Section 4: Common Reactions

Q6: I am struggling with the Fischer esterification of **(S)-2-methoxypropanoic acid**. The conversion is low and the workup is difficult. What can I do?

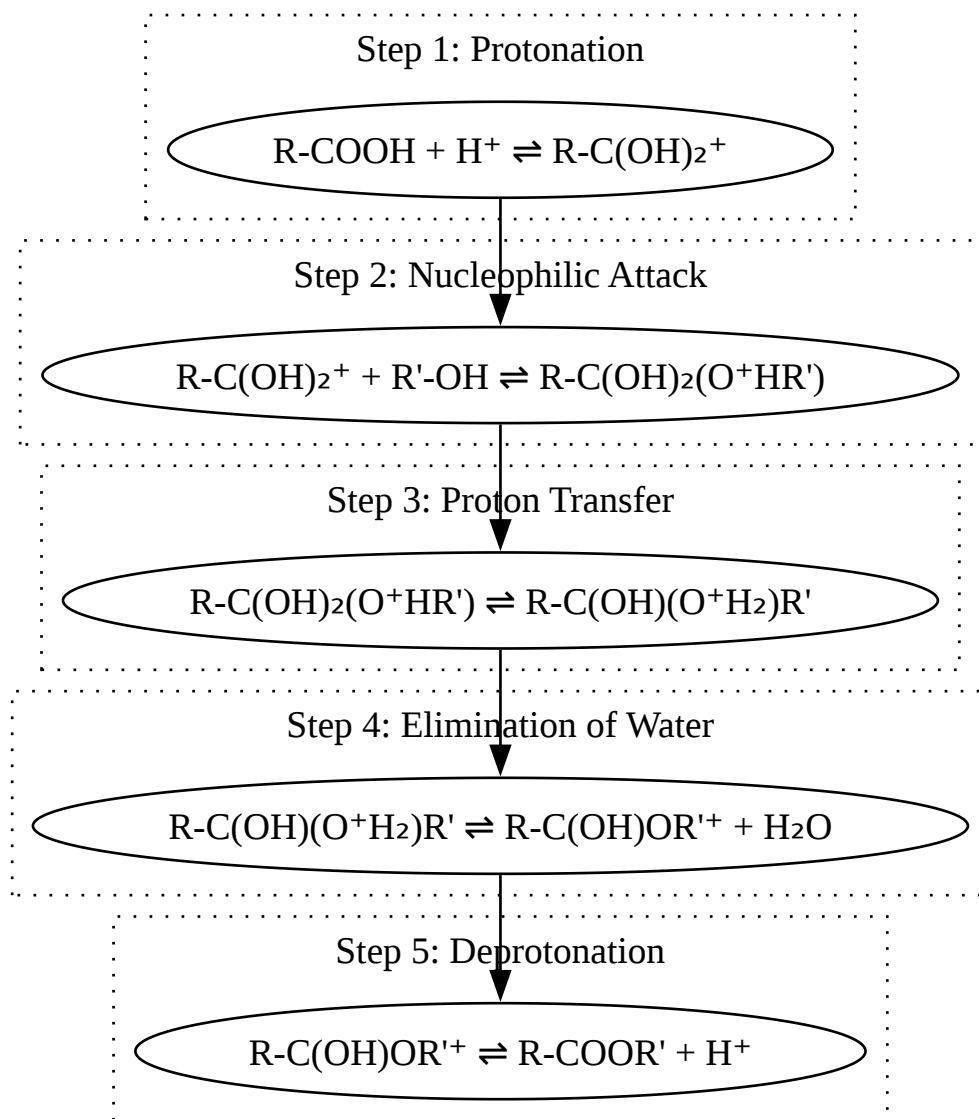
A6: Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.^[14] Low conversion is typically due to the presence of water, which drives the equilibrium back towards the starting materials (Le Chatelier's principle). Difficult workups can arise from incomplete reaction or emulsion formation.

Authoritative Grounding: The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. Water is eliminated as a byproduct. To maximize yield, this water must be removed, or a large excess of the alcohol reactant must be used.^[14]

Troubleshooting & Optimization:

- Drive the Equilibrium:
 - Excess Alcohol: Use the alcohol reactant as the solvent if it is inexpensive and has a suitable boiling point. An excess of 5-10 equivalents is common.^[15]
 - Water Removal: If using stoichiometric amounts of alcohol, use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially with solvents like toluene.
- Catalyst: Use a strong acid catalyst like sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (PTSA) at 1-5 mol%.
- Workup Strategy:
 - After the reaction, cool the mixture and remove the excess alcohol under reduced pressure.
 - Dissolve the residue in an organic solvent (e.g., ethyl acetate or diethyl ether).
 - Wash with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: This will produce CO_2 gas; add the bicarbonate solution slowly and vent the separatory funnel frequently.
 - Wash with brine (saturated NaCl solution) to break up emulsions and remove excess water.

- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate to yield the ester.



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